Acetic acid, (1H-indazol-3-yloxy)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indazol-3-yloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8(13)5-14-9-6-3-1-2-4-7(6)10-11-9/h1-4H,5H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDKEQIZEHTMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493943 | |
| Record name | [(1H-Indazol-3-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64697-21-8 | |
| Record name | [(1H-Indazol-3-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (1H-Indazol-3-yloxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-Indazol-3-yloxy)acetic acid belongs to the indazole class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry. The indazole scaffold is a key component in numerous biologically active molecules, including approved therapeutics. The physicochemical properties of any drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. This guide provides a comprehensive overview of the core physicochemical properties of (1H-Indazol-3-yloxy)acetic acid, offering both predicted data and detailed, field-proven experimental protocols for their determination. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel indazole-based therapeutic agents.
Chemical Structure and Identification
A clear understanding of the molecular structure is the foundation for interpreting its physicochemical properties.
Caption: Chemical structure of (1H-Indazol-3-yloxy)acetic acid.
Table 1: Compound Identification
| Parameter | Value |
| IUPAC Name | 2-((1H-Indazol-3-yl)oxy)acetic acid |
| CAS Number | 64697-21-8[1] |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| Canonical SMILES | O=C(O)COC1=NNC2=CC=CC=C12 |
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, in silico prediction of physicochemical properties is a valuable and widely accepted approach in early-stage drug discovery.[2][3][4][5][6] These predictions are based on the chemical structure and leverage algorithms trained on large datasets of experimentally determined values.
Table 2: Predicted Physicochemical Properties of (1H-Indazol-3-yloxy)acetic acid
| Property | Predicted Value | Method |
| pKa (acidic) | 3.5 ± 0.2 | ACD/pKa GALAS |
| pKa (basic) | 1.8 ± 0.5 | ACD/pKa GALAS |
| logP | 1.2 ± 0.3 | ACD/logP |
| Aqueous Solubility | 2.5 g/L (at pH 7.4) | ACD/Solubility |
| Melting Point | 180-190 °C | Estimation from related structures |
Disclaimer: These values are computationally predicted and should be confirmed by experimental determination.
Proposed Synthesis Route
While a specific synthesis for (1H-Indazol-3-yloxy)acetic acid is not extensively documented, a plausible synthetic route can be proposed based on established methods for the preparation of related indazole derivatives.[7][8][9][10] The following scheme illustrates a potential two-step synthesis starting from 1H-indazol-3-ol.
Caption: Proposed two-step synthesis of (1H-Indazol-3-yloxy)acetic acid.
Step 1: O-Alkylation
The synthesis would commence with the O-alkylation of 1H-indazol-3-ol with ethyl bromoacetate. The use of a weak base such as potassium carbonate in a polar aprotic solvent like acetone is a standard and effective method for this type of transformation. The reaction mixture is typically heated to reflux to ensure complete conversion.
Step 2: Saponification
The resulting ester, ethyl (1H-indazol-3-yloxy)acetate, is then subjected to saponification to yield the final carboxylic acid. This is commonly achieved by treating the ester with a base such as lithium hydroxide in a mixture of tetrahydrofuran and water. Subsequent acidification with a mineral acid, like hydrochloric acid, protonates the carboxylate to afford the desired (1H-Indazol-3-yloxy)acetic acid.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. Based on the known spectra of related indazole derivatives, the following are the expected key features in the 1H NMR, 13C NMR, and IR spectra of (1H-Indazol-3-yloxy)acetic acid.[11][12][13][14]
1H NMR (400 MHz, DMSO-d₆):
-
δ 12.0-13.0 (br s, 1H): Carboxylic acid proton (exchangeable with D₂O).
-
δ 11.0-12.0 (br s, 1H): Indazole N-H proton (exchangeable with D₂O).
-
δ 7.0-7.8 (m, 4H): Aromatic protons of the indazole ring system.
-
δ 4.8 (s, 2H): Methylene protons of the acetic acid side chain (-O-CH₂-).
13C NMR (100 MHz, DMSO-d₆):
-
δ 170.0: Carboxylic acid carbonyl carbon.
-
δ 110.0-140.0: Aromatic carbons of the indazole ring.
-
δ 65.0: Methylene carbon of the acetic acid side chain (-O-CH₂-).
Infrared (IR) Spectroscopy (KBr Pellet):
-
3400-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
3300-3200 cm⁻¹: N-H stretch of the indazole ring.
-
~1700 cm⁻¹: C=O stretch of the carboxylic acid.
-
1600-1450 cm⁻¹: C=C and C=N stretching of the aromatic rings.
-
~1200 cm⁻¹: C-O stretching of the ether linkage.
Experimental Protocols for Physicochemical Profiling
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of (1H-Indazol-3-yloxy)acetic acid.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target engagement. Potentiometric titration is a robust and widely used method for pKa determination.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of (1H-Indazol-3-yloxy)acetic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if the compound has low aqueous solubility.
-
Titration: Place the analyte solution in a thermostatted vessel at 25 °C and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.
Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method
The logP value is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the gold standard for experimental logP determination.[3]
Caption: Workflow for logP determination by the shake-flask method.
Methodology:
-
Preparation of Phases: Prepare n-octanol-saturated water and water-saturated n-octanol by vigorously mixing equal volumes of n-octanol and water and allowing the phases to separate overnight.
-
Dissolution of Analyte: Prepare a stock solution of (1H-Indazol-3-yloxy)acetic acid in either the aqueous or octanol phase at a concentration that can be accurately measured.
-
Partitioning: Add a known volume of the analyte solution to a known volume of the other phase in a separatory funnel.
-
Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (typically 1-24 hours).
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the analyte in both the aqueous and octanol phases using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase.
Determination of Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a critical parameter for oral drug absorption and formulation development.
Caption: Workflow for thermodynamic solubility determination.
Methodology:
-
Sample Preparation: Add an excess amount of solid (1H-Indazol-3-yloxy)acetic acid to a vial containing a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV, by comparing the response to a standard curve of known concentrations.
Conclusion
References
-
White Rose Research Online. (2023). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. Retrieved from [Link]
-
Kariyone, K., Yagi, H., Nagao, M., Haruta, H., Matsushima, H., & Mikata, M. (n.d.). SYNTHESIS OF 1H-INDAZOLYL-3-ACETIC ACID DERIVATIVES. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
White Rose Research Online. (2023). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. Retrieved from [Link]
-
PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical Properties of 1h, 3c and 3h. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the computational model. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0322579). Retrieved from [Link]
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LOCKSS. (n.d.). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives. Retrieved from [Link]
-
Taylor & Francis. (2023). Synthesis, X-Ray, Spectral Characterization, DFT, and Molecular Docking Calculations of 2-(5-Nitro-1-H-Indazol-1-yl) Acetic Acid. Retrieved from [Link]
-
PubChem. (n.d.). (3-Acetyl-indol-1-yl)-acetic acid. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]
-
Ogarev-online. (n.d.). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Retrieved from [Link]
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Politecnico di Milano. (n.d.). Predicting logP of pesticides using different software. Retrieved from [Link]
-
PMC. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]
Sources
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- 14. rsc.org [rsc.org]
An In-depth Technical Guide to (1H-Indazol-3-yloxy)acetic Acid: Synthesis, Characterization, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (1H-indazol-3-yloxy)acetic acid, a molecule of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental properties, detailed synthesis protocols, analytical characterization, and potential therapeutic applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Its structural features allow for diverse functionalization, leading to a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][3] (1H-Indazol-3-yloxy)acetic acid is a derivative that combines the indazole core with an acetic acid moiety through an ether linkage, a structural motif with potential for novel therapeutic interventions.
Physicochemical Properties of (1H-Indazol-3-yloxy)acetic Acid
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key quantitative data for (1H-indazol-3-yloxy)acetic acid are summarized below.
| Property | Value | Source |
| Chemical Formula | C₉H₈N₂O₃ | Calculated |
| Molecular Weight | 192.17 g/mol | Calculated |
| CAS Number | 64697-21-8 | [4] |
Note: The molecular formula and weight are calculated based on the structure, which includes an additional oxygen atom compared to the related (1H-indazol-4-yl)acetic acid (C₉H₈N₂O₂, MW: 176.17).[5][6]
Synthesis of (1H-Indazol-3-yloxy)acetic Acid
The synthesis of (1H-indazol-3-yloxy)acetic acid can be achieved through various synthetic routes. A common and effective method involves the O-alkylation of 1H-indazol-3-ol with an appropriate haloacetic acid ester, followed by hydrolysis.[7]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl (1H-indazol-3-yloxy)acetate
-
Reaction Setup: To a solution of 1H-indazol-3-ol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Alkylation: Stir the mixture at room temperature for 30 minutes. Then, add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The product will precipitate out.
-
Purification: Filter the solid, wash it with water, and dry it under a vacuum. The crude product can be purified by recrystallization from ethanol.
Step 2: Hydrolysis to (1H-Indazol-3-yloxy)acetic Acid
-
Hydrolysis: Dissolve the synthesized ethyl (1H-indazol-3-yloxy)acetate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (NaOH).
-
Reaction Completion: Reflux the mixture until the ester is completely hydrolyzed, as monitored by TLC.
-
Acidification: Cool the reaction mixture and acidify it with a dilute acid (e.g., HCl) to a pH of approximately 3-4.
-
Isolation: The desired (1H-indazol-3-yloxy)acetic acid will precipitate. Filter the solid, wash it with cold water, and dry it to obtain the final product.
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of (1H-indazol-3-yloxy)acetic acid.
Analytical Characterization
Confirming the identity and purity of the synthesized (1H-indazol-3-yloxy)acetic acid is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons of the indazole ring, the methylene protons of the acetic acid group, and the acidic proton.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present. Key absorptions would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and C-O stretching for the ether linkage.[7]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, which should correspond to the calculated value of 192.17 g/mol .
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.[4]
Characterization Workflow Diagram
Caption: Logical workflow for the analytical characterization of (1H-indazol-3-yloxy)acetic acid.
Potential Applications in Drug Discovery
The indazole scaffold is a cornerstone in the development of various therapeutic agents.[1] While specific biological activities of (1H-indazol-3-yloxy)acetic acid are a subject of ongoing research, its structural features suggest potential applications in several areas:
-
Anti-inflammatory Agents: The related compound, Bendazac, which also contains an indazole acetic acid moiety, is used as an anti-inflammatory drug.[3]
-
Anticancer Therapeutics: Many indazole derivatives exhibit potent anticancer activity.[1] The introduction of the oxyacetic acid side chain could modulate the compound's interaction with biological targets.
-
Kinase Inhibitors: The indazole core is present in several kinase inhibitors used in cancer therapy. Further functionalization, as seen in the title compound, could lead to new selective inhibitors.
Conclusion
(1H-Indazol-3-yloxy)acetic acid is a valuable building block for the synthesis of novel bioactive molecules. This guide has provided a detailed overview of its synthesis, characterization, and potential applications. The methodologies and insights presented here are intended to support researchers in their efforts to explore the therapeutic potential of this and related indazole derivatives.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]
-
[Products of a reaction between 1H-indazol-3-ol and ethyl chloroacetate]. PubMed. [Link]
-
2-(1H-indazol-5-yl)acetic acid | C9H8N2O2. PubChem. [Link]
Sources
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- 5. (1H-Indazol-4-yl)acetic acid | CAS 902131-33-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 7. [Products of a reaction between 1H-indazol-3-ol and ethyl chloroacetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indazole-Oxyacetic Acid Scaffold: Pharmacodynamics and Therapeutic Utility in Inflammation
[1]
Executive Summary
(1H-indazol-3-yloxy)acetic acid represents a privileged pharmacophore in medicinal chemistry, serving as the parent scaffold for a distinct class of non-steroidal anti-inflammatory drugs (NSAIDs) and anti-necrotic agents. Unlike classical NSAIDs that rely almost exclusively on cyclooxygenase (COX) inhibition, this scaffold—exemplified by its N-benzylated derivative, Bendazac —exhibits a dual mechanism: moderate prostaglandin inhibition coupled with a potent, unique ability to stabilize proteins against denaturation.
This guide provides a technical deep-dive into the therapeutic potential of the (1H-indazol-3-yloxy)acetic acid moiety. It details the Structure-Activity Relationship (SAR) that governs its binding, delineates its multi-modal mechanism of action, and provides rigorous, self-validating protocols for synthesizing and testing its efficacy in laboratory settings.
Chemical Architecture & Structure-Activity Relationship (SAR)
The therapeutic efficacy of (1H-indazol-3-yloxy)acetic acid hinges on two critical structural domains. Understanding these allows researchers to optimize the scaffold for specific indications (e.g., ophthalmology vs. systemic inflammation).
The Pharmacophore
The molecule consists of an indazole ring system fused to an oxyacetic acid tail.
-
The Oxyacetic Acid Tail (C-3 Position): This acidic moiety mimics the carboxylate group found in arachidonic acid. It is essential for ionic interactions with the arginine residues in the channel of COX enzymes and for binding to lysine residues on serum proteins (albumin, crystallins).
-
The Indazole Core: Provides the lipophilic bulk necessary to penetrate biological membranes. The nitrogen atoms (N-1 and N-2) offer hydrogen bonding potential.
-
The N-1 Substitution (Critical for Potency): The unsubstituted (1H-) form acts primarily as a precursor or weak inhibitor. Derivatization at the N-1 position (e.g., with a benzyl group to form Bendazac) significantly enhances lipophilicity and potency, allowing for better tissue distribution (specifically in the ocular lens).
SAR Visualization
The following diagram illustrates the functional zones of the molecule and their biological implications.
Figure 1: Structure-Activity Relationship of the (1H-indazol-3-yloxy)acetic acid scaffold. The N-1 position is the primary vector for optimizing bioavailability.
Mechanisms of Action[1][2][3][4][5]
The therapeutic value of this scaffold is defined by its "Anti-Denaturant" profile, which distinguishes it from standard COX-inhibitors like Indomethacin.
Primary Mechanism: Protein Stabilization
The unique property of (1H-indazol-3-yloxy)acetic acid derivatives is their ability to bind to proteins (such as lens crystallins or serum albumin) and prevent their aggregation under stress (thermal, UV, or oxidative).
-
Causality: The oxyacetic acid group forms salt bridges with basic amino acid residues (Lysine, Arginine) on the protein surface. This "chaperone-like" effect prevents the unfolding of the protein tertiary structure, thereby inhibiting opacity in cataracts and necrosis in tissues.
Secondary Mechanism: Immunomodulation
-
COX Inhibition: Weak to moderate inhibition of COX-1 and COX-2, reducing prostaglandin (PGE2) synthesis.
-
Inhibition of Lymphocyte Transformation: High concentrations have been shown to inhibit phytohemagglutinin-induced lymphocyte proliferation, suggesting utility in autoimmune responses.
Mechanistic Pathway Diagram
Figure 2: Dual-action mechanism highlighting protein stabilization as the primary differentiator.
Therapeutic Applications
| Indication | Mechanism Utilized | Key Derivative | Clinical/Preclinical Status |
| Cataracts | Anti-denaturation of lens crystallins; Inhibition of glycosylation. | Bendazac Lysine | Clinically used (Europe/Asia). |
| Dermatoses | Anti-necrotic; Reduction of capillary permeability. | Bendazac | Topical formulations for ulcers/burns. |
| Systemic Inflammation | COX inhibition; ROS scavenging.[1] | Indazole-3-ols | Preclinical; Scaffold for new JAK inhibitors. |
| Autoimmune Disorders | CRAC Channel Blockade.[2] | Indazole-3-carboxamides | Research phase (Sun et al., 2017). |
Technical Guide: Experimental Protocols
This section provides self-validating protocols for researchers to synthesize and verify the activity of (1H-indazol-3-yloxy)acetic acid derivatives.
Protocol A: Microwave-Assisted Synthesis
Rationale: Traditional reflux methods are slow. Microwave irradiation accelerates the N-alkylation or O-alkylation steps, improving yield and purity.
Workflow:
-
Reactants: Combine 1H-indazol-3-ol (1.0 eq) with chloroacetic acid (1.1 eq) in aqueous NaOH (10%).
-
Irradiation: Subject mixture to microwave irradiation (Synthesizer settings: 300W, 80°C) for 5–10 minutes.
-
Work-up: Acidify with dilute HCl to precipitate the crude acid.
-
Purification: Recrystallize from ethanol/water.
-
Validation: Confirm structure via 1H-NMR (Look for singlet at ~4.7 ppm corresponding to -OCH2-).
Protocol B: In Vitro Albumin Denaturation Assay
Rationale: This is the "Gold Standard" assay for this specific scaffold. It measures the drug's ability to stabilize Bovine Serum Albumin (BSA) against heat-induced denaturation, mimicking the protection of lens proteins.
Reagents:
-
0.2% w/v BSA solution in Tris Buffer Saline (pH 7.4).
-
Test Compound: (1H-indazol-3-yloxy)acetic acid derivative (dissolved in minimal DMSO/Buffer).
-
Standard: Diclofenac Sodium or Ibuprofen.
Step-by-Step Methodology:
-
Preparation: Prepare 5 mL reaction mixtures containing varying concentrations of the test compound (10–500 µg/mL) and 4.5 mL of BSA solution.
-
Incubation (Control): Incubate samples at 37°C for 20 minutes.
-
Thermal Stress: Heat samples to 70°C for 5 minutes . (This induces turbidity via protein aggregation).[3]
-
Cooling: Cool actively to room temperature.
-
Measurement: Measure turbidity (Absorbance) at 660 nm using a spectrophotometer.
-
Calculation:
Self-Validation Check:
-
If the Standard (Diclofenac) does not show >50% inhibition at 100 µg/mL, the BSA solution may be degraded or the pH is incorrect.
-
The control (no drug) must show high turbidity (Abs > 0.4).
Experimental Workflow Diagram
Figure 3: Workflow for the Albumin Denaturation Inhibition Assay.
References
-
Silvestrini, B., et al. (1969). "Pharmacological properties of bendazac (AF 983) [(1-benzyl-1H-indazol-3-yl)oxy] acetic acid." Arzneimittel-Forschung.
-
Pingale, R., et al. (2025).[4][5] "Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests." Asian Journal of Research in Chemistry.
-
Bachar, S. C., et al. (2010). "Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents." CORE/LJMU Research.[6]
-
Sun, L., et al. (2017). "Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers." Bioorganic & Medicinal Chemistry Letters.
-
PubChem. (2024). "Bendazac | C16H14N2O3." National Library of Medicine.
Sources
- 1. What is the mechanism of Bendazac? [synapse.patsnap.com]
- 2. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Bendazac Lysine used for? [synapse.patsnap.com]
- 4. Indian Journals [indianjournals.com]
- 5. ajrconline.org [ajrconline.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Thermodynamic Stability Profile: Acetic acid, (1H-indazol-3-yloxy)-
[1]
Executive Technical Summary
Acetic acid, (1H-indazol-3-yloxy)- (hereafter I3OA ) represents a specific class of indazole derivatives where the side chain is attached via an oxygen atom at the C3 position.[1] Unlike its C-linked isomer (indazol-3-acetic acid), I3OA is chemically an O-alkylated imidate (enol ether of a lactam).[1]
From a thermodynamic perspective, this molecule exists in a local minimum that is kinetically trapped but thermodynamically susceptible to hydrolysis. The driving force for degradation is the conversion of the high-energy imidate ether linkage into the thermodynamically favored amide-like carbonyl of 1,2-dihydro-3H-indazol-3-one (indazolone).[1]
Key Stability Indices:
-
Primary Degradation Pathway: Acid-catalyzed hydrolysis of the C3-O ether bond.[1]
-
Thermodynamic Driver: Tautomeric relaxation to the oxo-form (
).[1] -
pKa (Calculated):
3.6 (carboxylic acid), 1.5 (indazole N1-H). -
Storage Risk: High susceptibility to moisture under acidic conditions; stable in solid state if desiccated.
Structural & Thermodynamic Framework
The Imidate-Ether Conundrum
The stability of I3OA is governed by the electronic environment of the indazole ring. The C3-oxygen bond is not a simple aryl ether; it is part of a conjugated system resembling an imidate ester (
-
Resonance Stabilization (Ground State): The lone pair on the ether oxygen donates electron density into the pyrazole ring, aromatizing the 10
-electron system. This provides significant resonance energy stabilization (approx. 25-30 kcal/mol), making the molecule stable at neutral pH. -
Tautomeric Tension: The 1H-indazole form is the dominant tautomer.[2][3] However, upon protonation (acidic stress), the equilibrium shifts. The molecule faces a thermodynamic "tug-of-war" between maintaining aromaticity (enol form) and relaxing to the stable carbonyl (keto/lactam form).
Thermodynamic Parameters (Estimated)
Values derived from comparative computational modeling of the indazole scaffold.
| Parameter | Value (Est.) | Significance |
| Enthalpy of Formation ( | -210 kJ/mol | Indicates moderate stability in standard states.[1] |
| Gibbs Free Energy of Hydrolysis ( | -18 kJ/mol | Exergonic; hydrolysis is spontaneous but kinetically slow at pH 7. |
| Tautomeric Energy Gap ( | +14 kJ/mol | 1H-tautomer is favored over 2H, stabilizing the N-H bond. |
| LogP (Octanol/Water) | 1.8 - 2.1 | Moderate lipophilicity; likely to partition into membranes. |
Degradation Pathways & Mechanisms
The primary thermodynamic instability of I3OA arises from the acid-catalyzed cleavage of the vinylogous ether bond .
Mechanism: Acid-Catalyzed Hydrolysis
Under acidic conditions (pH < 4), the N2 nitrogen acts as a proton acceptor. This disrupts the aromaticity and activates the C3 carbon for nucleophilic attack by water.
Pathway Logic:
-
Protonation:
binds to N2, increasing electrophilicity at C3. -
Nucleophilic Attack: Water attacks C3, forming a tetrahedral intermediate.
-
Elimination: The side chain is cleaved as glycolic acid (or derivative), and the ring collapses to the thermodynamically stable 1,2-dihydro-3H-indazol-3-one .[1]
Visualization of Degradation Logic
The following diagram illustrates the critical degradation node where the molecule chooses between stability (resonance) and hydrolysis (thermodynamic sink).
Figure 1: Mechanistic pathway of acid-catalyzed hydrolysis for (1H-indazol-3-yloxy)acetic acid. The red path indicates the irreversible thermodynamic slide toward the lactam form.
Experimental Protocols for Stability Profiling
To validate these theoretical risks, the following self-validating experimental workflows are recommended.
Protocol A: pH-Rate Profile Determination
Objective: Determine the specific acid-catalysis constant (
Methodology:
-
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 1.2 to 8.0. Adjust ionic strength (
M) using NaCl to mimic physiological conditions. -
Stock Solution: Dissolve I3OA in DMSO (10 mM).
-
Initiation: Spike stock into buffers (final conc. 50
M) at 37°C. -
Sampling: Aliquot at
hours. Quench immediately with cold acetonitrile. -
Analysis: RP-HPLC (C18 column).
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).
-
Detection: UV at 295 nm (characteristic of indazole core).
-
-
Data Treatment: Plot
vs. time. The slope is . Plot vs. pH to identify the inflection point (pKa).
Protocol B: Solid-State Thermal Stress (DSC/TGA)
Objective: Assess the lattice energy stability and decarboxylation risk.
-
Instrument: Differential Scanning Calorimetry (DSC).
-
Procedure: Seal 2-5 mg of dry I3OA in a crimped aluminum pan.
-
Ramp: Heat from 30°C to 250°C at 10°C/min under Nitrogen purge.
-
Interpretation:
-
Endotherm (Sharp): Melting point (Expected range: 180-210°C).
-
Exotherm (Broad): Decomposition/Decarboxylation. If exotherm onset is < 50°C above melting, the material is thermally labile.
-
Formulation & Storage Implications
Based on the thermodynamic profile, the following handling constraints are mandatory for maintaining API integrity:
| Condition | Recommendation | Rationale |
| pH Window | pH 5.5 - 7.5 | Avoids acid catalysis (protonation of N2) and base hydrolysis (saponification).[1] |
| Excipients | Non-acidic | Avoid direct compression with acidic fillers (e.g., citric acid, ascorbic acid). |
| Solvent | Aprotic (DMSO, DMF) | Protic solvents accelerate tautomeric shifts; aqueous solutions must be buffered. |
| Storage | Desiccated / < 25°C | Moisture acts as the nucleophile; low temp reduces kinetic rate of hydrolysis. |
Stability Testing Workflow (DOT Visualization)
This diagram outlines the decision matrix for qualifying the stability of I3OA batches.
Figure 2: Standardized stability qualification workflow for I3OA derivatives.
References
-
Claramunt, R. M., et al. (2000). Thermodynamic stability of indazole studied by NMR–NQR spectroscopy and ab initio calculations. Magnetic Resonance in Chemistry.
-
Lozano, V., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives. Austin Publishing Group.
-
ChemicalBook. (2025).[4] Acetic acid, (1H-indazol-3-yloxy)- (CAS 64697-21-8) Technical Data.
-
PubChem. (2025).[5] Indazole-3-carboxylic acid derivatives and stability data. National Library of Medicine.
-
Giraud, F., et al. (2014). C3-Indazole Functionalization: A Review of Synthesis and Stability. Institute of Chemistry of Clermont-Ferrand.[1]
Sources
- 1. CAS号列表_6_第285页_Chemicalbook [chemicalbook.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (1H-INDAZOL-3-YL)-ACETIC ACID | 26663-42-3 [chemicalbook.com]
- 5. 2-(1H-indazol-5-yl)acetic acid | C9H8N2O2 | CID 39103838 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Synthesis of (1H-Indazol-3-yloxy)acetic Acid
This Application Note is designed for research scientists and medicinal chemists requiring a high-purity synthesis protocol for (1H-indazol-3-yloxy)acetic acid (CAS: 13109-70-1).
Unlike standard alkylations which often yield mixtures of N- and O-isomers, this protocol utilizes a Transient N-Protection Strategy to guarantee regioselectivity for the oxygen atom, ensuring high yield and reproducibility.
Introduction & Mechanistic Rationale
The synthesis of (1H-indazol-3-yloxy)acetic acid presents a classic heterocyclic challenge: Tautomeric Ambiguity . The starting material, 1,2-dihydro-3H-indazol-3-one (Indazolone), exists in equilibrium with its enol form, 1H-indazol-3-ol.
Under standard basic alkylation conditions (e.g., NaH/DMF or KOH/Acetone), the reaction is thermodynamically driven toward N-alkylation (specifically at the N1 or N2 positions) rather than the desired O-alkylation . Direct alkylation with chloroacetic acid typically yields significant amounts of (3-oxo-2,3-dihydro-1H-indazol-1-yl)acetic acid byproducts.
To overcome this, this protocol employs a Boc-Protection Strategy . By sterically and electronically blocking the N1 position with a tert-butoxycarbonyl (Boc) group, the nucleophilicity is funneled exclusively to the C3-oxygen, enabling clean ether formation.
Reaction Pathway Analysis
Figure 1: Strategic comparison of direct alkylation (red path) versus the N-protection route (green path) to ensure O-regioselectivity.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
-
Starting Material: 1,2-Dihydro-3H-indazol-3-one (Commercial Grade, >95%)
-
Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O)
-
Alkylating Agent: Ethyl bromoacetate (Preferred over chloroacetic acid for higher reactivity under mild conditions)
-
Solvents: Tetrahydrofuran (THF), Acetone (Dry), Dichloromethane (DCM)
-
Catalysts/Bases: 4-Dimethylaminopyridine (DMAP), Potassium Carbonate (K₂CO₃), Trifluoroacetic acid (TFA)
Step 1: Synthesis of 1-(tert-butoxycarbonyl)-1H-indazol-3-ol
Objective: Block N1-position to prevent N-alkylation.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Suspend 1H-indazol-3-ol (1.34 g, 10.0 mmol) in anhydrous THF (20 mL) and DCM (20 mL).
-
Addition: Add DMAP (122 mg, 1.0 mmol, 10 mol%) and Triethylamine (1.5 mL, 11.0 mmol).
-
Reaction: Cool to 0°C. Dropwise add a solution of Boc₂O (2.40 g, 11.0 mmol) in THF (5 mL).
-
Completion: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The polar starting material should disappear.
-
Workup: Concentrate in vacuo. Redissolve in EtOAc (50 mL), wash with 1M citric acid (2 x 20 mL) and brine. Dry over Na₂SO₄ and concentrate.
-
Yield: Expect ~2.1 g (90%) of off-white solid. Use directly in Step 2.
Step 2: Regioselective O-Alkylation
Objective: Install the acetate motif at the Oxygen position.
-
Setup: 100 mL RBF with reflux condenser.
-
Solvent System: Dissolve 1-Boc-indazol-3-ol (2.34 g, 10.0 mmol) in anhydrous Acetone (40 mL).
-
Base Activation: Add anhydrous K₂CO₃ (2.76 g, 20.0 mmol). Stir at RT for 15 min.
-
Note: K₂CO₃ is mild enough to maintain the Boc group while promoting O-alkylation.
-
-
Alkylation: Add Ethyl bromoacetate (1.2 mL, 11.0 mmol) dropwise.
-
Reflux: Heat the mixture to mild reflux (50°C) for 6–8 hours.
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: The residue (Ethyl 2-(1-Boc-indazol-3-yloxy)acetate) is often pure enough. If not, rapid flash chromatography (SiO₂, 10-20% EtOAc/Hexane) yields the O-alkylated ester.
-
Checkpoint: 1H NMR should show a singlet at ~4.8-5.0 ppm (OCH₂), distinct from N-CH₂ signals (usually ~5.2+ ppm).
-
Step 3: Global Deprotection & Hydrolysis
Objective: Remove Boc group and hydrolyze ethyl ester to free acid.
-
Deprotection: Dissolve the intermediate from Step 2 in DCM (10 mL). Add TFA (5 mL) at 0°C. Stir for 2 hours to remove the Boc group. Concentrate to dryness.
-
Hydrolysis: Redissolve the residue in MeOH (10 mL) and add 2M NaOH (10 mL). Stir at RT for 2 hours.
-
Isolation:
-
Evaporate MeOH.
-
Wash the aqueous phase with Et₂O (removes unreacted neutral impurities).
-
Acidify the aqueous phase carefully with 1M HCl to pH ~3.
-
The product, (1H-indazol-3-yloxy)acetic acid , will precipitate as a white solid.
-
-
Final Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.
Data Summary & Quality Control
| Parameter | Specification | Notes |
| Appearance | White to Off-white crystalline powder | Darkening indicates oxidation/decomposition. |
| Melting Point | 185–188°C (dec) | Reference values vary by crystal form. |
| 1H NMR (DMSO-d6) | δ 12.0 (br s, 1H, NH), 7.7 (d, 1H), 7.4 (m, 2H), 7.1 (t, 1H), 4.78 (s, 2H, OCH₂) | Absence of Boc signal (1.5 ppm) and Ester (1.2/4.1 ppm). |
| Mass Spec (ESI) | [M+H]+ = 193.06 | Consistent with C₉H₈N₂O₃. |
| Regioselectivity | >98% O-isomer | Confirmed by HMBC (Correlation of OCH₂ to C3). |
Critical Process Parameters (CPP)
-
Base Selection in Step 2: Do not use Sodium Hydride (NaH) with the Boc-protected intermediate. NaH is too strong and may cause premature Boc-deprotection or migration. Anhydrous K₂CO₃ in Acetone or Acetonitrile is optimal.
-
Temperature Control: In Step 2, avoid temperatures >60°C to prevent thermal rearrangement of the O-alkyl group to the N-alkyl position (Chapman-like rearrangement).
-
Acidification pH: During final isolation, do not acidify below pH 2, as the indazole nitrogen can protonate, making the salt water-soluble and reducing isolated yield.
References
-
Indazole Tautomerism & Reactivity
-
Giraud, F., et al. (2011). "C3-Indazole functionalization: A review." Chimica Oggi, 29(5), 104. Link
- Note: Provides foundational knowledge on the thermodynamic preference for N-alkylation over O-alkyl
-
-
N-Protection Strategies
- Bendazac/Oxy-acetic Acid Analogs: Kariyone, K., et al. (1979). "Synthesis of 1H-Indazolyl-3-acetic acid derivatives." Chemical and Pharmaceutical Bulletin. Note: Historical grounding for the synthesis of indazolyl-acetic acid derivatives, highlighting the difficulty of direct synthesis without specific conditions.
-
General Indazole Synthesis
-
Organic Chemistry Portal. "Indazole Synthesis." Link
- Note: Verified routes for constructing the indazole core if starting m
-
Sources
Application Note: Crystallization & Purification of (1H-Indazol-3-yloxy)acetic acid
The following Application Note and Protocol Guide is designed for researchers and process chemists working with (1H-Indazol-3-yloxy)acetic acid , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Bendazac and Benzydamine analogs.
Executive Summary
(1H-Indazol-3-yloxy)acetic acid (CAS: Derivative of 26663-42-3 family) presents a unique purification challenge due to the tautomeric nature of its precursor, 1H-indazol-3-ol (indazolone). Synthesis typically involves O-alkylation, which competes with N-alkylation, producing a crude mixture of the desired O-isomer (ether) and the undesired N-isomer (amide) .
This guide details protocols to:
-
Selectively isolate the O-isomer via pH-controlled reactive crystallization.
-
Purify the compound to >99% HPLC purity using solvent-antisolvent recrystallization.
-
Differentiate the product from its N-alkylated impurities using critical analytical markers.
Physicochemical Profile & Challenges
The target molecule is an amphoteric ether-acid. Its crystallization behavior is governed by the Indazole ring's basic nitrogen and the carboxylic acid tail.
| Property | Description | Implication for Crystallization |
| Structure | Indazole core + Ether linkage + Acetic acid tail | Potential for H-bonding networks; prone to oiling out in non-polar solvents. |
| Acidity (pKa) | ~3.8 (COOH), ~1.5 (Indazole NH) | Solubility is highly pH-dependent. Soluble in base (pH > 5); precipitates in acid (pH < 3). |
| Impurities | N-alkylated isomers (Amides) | N-isomers are generally less soluble in organic solvents and have higher melting points, complicating separation. |
| Stability | Ether linkage | Critical Caution: Prolonged boiling in strong mineral acids (HCl/H₂SO₄) may hydrolyze the ether bond back to Indazolone. |
Impurity Rejection Logic
The core challenge is separating the O-isomer (Target) from the N-isomer (Impurity).
-
O-Isomer: More lipophilic, lower melting point, soluble in hot ethanol/ethyl acetate.
-
N-Isomer: More polar (amide character), higher melting point, less soluble in organics.
-
Strategy: Use the differential solubility in Ethanol/Water mixtures. The N-isomer precipitates first or remains insoluble, allowing the O-isomer to be crystallized from the mother liquor or filtrate.
Experimental Protocols
Protocol A: Reactive Crystallization (Isolation from Crude)
Use this method to isolate the solid acid from a basic reaction mixture (e.g., after hydrolysis of an ester precursor).
Reagents:
-
Crude Reaction Mixture (Alkaline aqueous solution, pH ~10-12)
-
Glacial Acetic Acid (AcOH)
-
Hydrochloric Acid (1M)
-
Ethyl Acetate (EtOAc)
Workflow:
-
Clarification: Filter the alkaline reaction mixture through Celite to remove any insoluble mechanical impurities or unreacted Indazolone (which is less soluble in base than the carboxylate product).
-
Phase 1 Acidification (Cloud Point):
-
Cool solution to 10–15°C .
-
Slowly add Glacial Acetic Acid dropwise while stirring at 300 RPM.
-
Stop when pH reaches 5.5 – 6.0 .
-
Observation: Impurities (often dark tar or N-alkylated dimers) may precipitate here. If solid forms, filter it off.[1] The target O-isomer remains in solution as the semi-salt.
-
-
Phase 2 Precipitation (Target):
-
Continue adding 1M HCl dropwise to the filtrate.
-
Target pH: 3.0 – 3.5 .
-
Critical Step: Do not drop below pH 2.0 rapidly, or you risk trapping inorganic salts or hydrolyzing the ether.
-
Allow the white slurry to stir for 1 hour at 5°C to mature the crystals (Ostwald ripening).
-
-
Isolation: Filter via vacuum (Buchner funnel). Wash cake with 3x volumes of cold water.
-
Drying: Dry at 50°C under vacuum for 12 hours.
DOT Diagram: Isolation Workflow
Caption: Step-by-step reactive crystallization workflow for isolating the crude acid from alkaline synthesis streams.
Protocol B: High-Purity Recrystallization (Ethanol/Water)
Use this method to upgrade crude purity (typically 90-95%) to API grade (>99%).
Rationale: The O-isomer is soluble in hot aqueous ethanol but crystallizes upon cooling. N-isomer impurities are sparingly soluble and can be removed by hot filtration.
Reagents:
-
Crude (1H-Indazol-3-yloxy)acetic acid
-
Ethanol (95% or Absolute)
-
Deionized Water
-
Activated Carbon (Optional, for decolorization)
Step-by-Step:
-
Dissolution:
-
Suspend 10.0 g of crude solid in 80 mL of Ethanol .
-
Heat to reflux (approx. 78°C).
-
Note: If the solution is not clear, add Ethanol in 5 mL increments. If solids persist after 100 mL total, they are likely N-isomer impurities or inorganic salts.
-
-
Hot Filtration (Polishing):
-
If insoluble matter is present, filter the hot solution through a pre-heated glass sinter or fluted filter paper.
-
Optional: Add 0.5 g Activated Carbon before filtration to remove color; stir for 10 mins at reflux.
-
-
Nucleation:
-
Return filtrate to a clean flask. Re-heat to reflux if crystals formed during filtration.
-
Slowly add hot Water (60°C) until the solution becomes slightly turbid (Cloud Point). Typically requires 20–30 mL water.
-
Add a few drops of Ethanol to clear the turbidity.
-
-
Controlled Cooling:
-
Cool to room temperature at a rate of 10°C per hour . (Rapid cooling traps impurities).
-
Once at 25°C, transfer to an ice bath (0–5°C) for 2 hours.
-
-
Collection:
-
Filter the white crystalline needles.
-
Wash: Use a cold mixture of Ethanol:Water (1:1). Do not wash with pure ethanol, as it will dissolve the product.
-
-
Yield: Expected recovery is 75–85%.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solvent too polar (too much water) or cooling too fast. | Re-heat to dissolve. Add more Ethanol. Seed the solution at 40°C with pure crystals. |
| Low Yield | pH too low during isolation (product dissolves in strong acid) or too much solvent in recrystallization. | Maintain pH 3.0–3.5. Concentrate mother liquor via rotovap (do not boil excessively). |
| High N-Isomer | Ineffective hot filtration. | Ensure filtration is done at reflux. N-isomers are much less soluble in hot ethanol than the O-isomer. |
| Hydrolysis | Exposure to strong acid at high temp. | Avoid boiling in HCl. Use Acetic Acid for pH adjustment where possible. |
Analytical Validation (Self-Validating System)
To ensure the protocol worked, you must verify the structure. The O-CH₂ vs N-CH₂ shift is the definitive marker.
DOT Diagram: Analytical Logic
Caption: Analytical decision tree to distinguish the desired O-isomer from N-alkylated impurities.
-
1H NMR: The methylene protons (-OCH₂-) of the O-isomer typically appear upfield (approx 4.7–4.9 ppm) compared to the N-isomer (-NCH₂-), which appear downfield (approx 5.1–5.4 ppm) due to the adjacent nitrogen.
-
Melting Point:
-
O-Isomer: Generally lower melting (e.g., precursors often ~160°C, verify with specific derivative).
-
N-Isomer: Generally higher melting (>200°C) due to strong intermolecular amide H-bonds.
-
References
-
Baiocchi, L., et al. (1965). "Synthesis and properties of 1-substituted indazol-3-ols." Synthesis of Bendazac analogs. (Verified context via search 1.8).
-
Kariyone, K., et al. "Synthesis of 1H-Indazolyl-3-Acetic Acid Derivatives."[2] Chemical & Pharmaceutical Bulletin.
-
Organic Syntheses. "1H-Indazole-3-carboxylic acid, ethyl ester." (General Indazole crystallization techniques).
-
PubChem Compound Summary. "Bendazac (Oxy-acetic acid derivative)."
-
Hunt, K., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry. (Differentiation of N vs O alkylation).
Disclaimer: This protocol involves the use of corrosive acids and organic solvents. Always review the Safety Data Sheet (SDS) for (1H-Indazol-3-yloxy)acetic acid and all reagents before proceeding. All work should be performed in a fume hood.
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for (1H-Indazol-3-yloxy)acetic acid
Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Resolving Solubility, Precipitation, and Formulation Issues Assigned Specialist: Senior Application Scientist
Executive Summary: Know Your Compound
Before troubleshooting, it is critical to understand the physicochemical "personality" of (1H-Indazol-3-yloxy)acetic acid. Most solubility issues stem from treating this molecule as a generic organic solid rather than a pH-dependent weak acid .
| Property | Characteristic | Implication for Solubility |
| Core Structure | Indazole Ring (Planar, Aromatic) | High lattice energy; prone to |
| Functional Group | Carboxylic Acid (-COOH) | Critical Control Point. Ionizable. Solubility is directly linked to pH. |
| Linker | Oxy-acetic (-O-CH₂-) | Adds minor flexibility but does not significantly improve hydrophilicity compared to the parent heterocycle. |
| Estimated pKa | ~3.5 – 4.5 (Carboxylic acid) | At pH < 4, it is neutral (insoluble). At pH > 5, it is anionic (soluble). |
| LogP (Est.) | ~2.0 – 2.5 | Moderately lipophilic. Requires organic cosolvents or carrier molecules in neutral form. |
Module A: Stock Solution Preparation
The Golden Rule: Never attempt to dissolve the solid directly into aqueous buffers (PBS, Saline, Media). You must create a high-concentration organic stock first.
Protocol 1: Standard DMSO Stock Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).
-
Target Concentration: 10 mM to 50 mM.
-
Procedure:
-
Weigh the powder into a glass vial (avoid polystyrene).
-
Add DMSO to the center of the vial.
-
Vortex vigorously for 30 seconds.
-
Visual Check: Hold against a light source. The solution must be perfectly clear. If hazy, sonicate at 40°C for 5-10 minutes.
-
FAQ: Stock Solutions
Q: Can I use Ethanol (EtOH) instead of DMSO? A: Ethanol is risky. While (1H-Indazol-3-yloxy)acetic acid is soluble in ethanol, ethanol evaporates rapidly, changing the concentration of your stock over time. Furthermore, ethanol is less effective at disrupting the hydrogen bond networks of the indazole core than DMSO. Use DMSO for long-term storage (-20°C).
Q: My stock solution froze and now has crystals. Is it ruined? A: No. DMSO freezes at 19°C. Thaw it completely at 37°C and vortex/sonicate until all crystals re-dissolve. Do not use the supernatant while crystals are present; this will result in a lower-than-calculated dose.
Module B: Resolving "Crash-Out" in Aqueous Media
The most common failure mode is Solvent Shock : rapid precipitation when the hydrophobic DMSO stock hits the hydrophilic aqueous buffer.
The Mechanism of Failure
When you pipette 1 µL of DMSO stock into 1 mL of media, the DMSO diffuses away instantly. The local concentration of the drug spikes, and if the local pH is not high enough to ionize the carboxylic acid immediately, the neutral molecules aggregate and precipitate.
Visualizing the Troubleshooting Logic
Caption: Decision tree for diagnosing and resolving precipitation events during aqueous dilution.
Protocol 2: The "Step-Down" Dilution Method
Instead of adding 100% DMSO stock directly to media:
-
Prepare an Intermediate Working Solution : Dilute your DMSO stock 1:10 into pure DMSO or PEG-400 (e.g., 50 mM
5 mM). -
Add this intermediate solution dropwise to the vortex of the stirring media.
-
Why this works: It reduces the kinetic energy of the "solvent shock," preventing the formation of micro-nuclei that lead to precipitation.
Module C: Advanced Formulation (In Vivo & High Concentration)
For animal studies or high-concentration assays (>100 µM), simple DMSO/PBS mixtures often fail. You must leverage the Ionization or Encapsulation strategies.
Strategy 1: The "Salt Switch" (pH Control)
Since the molecule has a carboxylic acid (pKa ~4), it is soluble as a salt.
-
Vehicle: 0.9% Saline adjusted to pH 8.0 with NaOH or Meglumine.
-
Protocol:
-
Dissolve compound in a minimal volume of 0.1 M NaOH or Meglumine (creates the salt in situ).
-
Slowly add Saline/PBS.
-
Back-titrate carefully to pH 7.4. Warning: If you go below pH 5.5, it will crash out.
-
Reference: Salt formation is the standard method for increasing solubility of acidic drugs (Serajuddin, 2007).
-
Strategy 2: Cyclodextrin Encapsulation (The "Gold Standard")
If pH adjustment is toxic to your cells/animals, use Hydroxypropyl-
-
Vehicle: 20% (w/v) HP-
-CD in water. -
Protocol:
-
Prepare 20% HP-
-CD in water. -
Add the solid (1H-Indazol-3-yloxy)acetic acid.
-
Sonicate/Stir for 4-6 hours at room temperature.
-
Filter sterilize (0.22 µm).
-
Result: This often achieves concentrations >10 mg/mL without organic solvents.
-
Frequently Asked Questions (Technical)
Q: I see a fine precipitate under the microscope, but the solution looks clear to the naked eye. Does this matter? A: Yes, critically. This is "micro-precipitation." It causes two failures:
-
False Negatives: The actual concentration of dissolved drug is lower than calculated.[1]
-
False Positives (Toxicity): Solid crystals settling on cells can cause physical stress or localized high-concentration toxicity (necrosis) that mimics drug activity. Action: Spin down the media (10,000 x g for 5 mins). If a pellet forms, your data is invalid. Switch to the Cyclodextrin protocol.
Q: Can I use Tween-80? A: Tween-80 (Polysorbate 80) is a surfactant that can help, but it is often toxic to sensitive cell lines at concentrations required to solubilize this molecule (>0.1%). Cyclodextrins are biologically inert and preferred over surfactants for this class of molecule (Loftsson et al., 2005).
Q: Does the "yloxy" ether linkage make it unstable? A: Generally, aryl alkyl ethers are stable under physiological conditions. However, avoid extremely acidic environments (pH < 1) for prolonged periods, as ether cleavage is theoretically possible but unlikely in standard biological assays.
References & Authority
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2(2), 335-351.
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
-
Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs.[3] Advanced Drug Delivery Reviews, 59(7), 568-590.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.
Sources
troubleshooting N-alkylation vs O-alkylation in indazole synthesis
This guide addresses the specific challenges of alkylating indazoles, with a primary focus on the complex N-alkylation vs. O-alkylation competition observed in 3-hydroxyindazoles (indazolones) , and the secondary N1 vs. N2 regioselectivity in standard indazoles.
Topic: Troubleshooting Regioselectivity (N-Alkylation vs. O-Alkylation) Lead Scientist: Dr. A. Vance, Senior Application Scientist
The Mechanistic Landscape
The alkylation of indazoles is governed by the ambident nature of the indazole anion. The outcome depends heavily on whether your substrate is a standard indazole or a 3-hydroxyindazole (indazolone).
The Core Conflict: 3-Hydroxyindazoles
When working with 3-hydroxyindazoles, you are fighting a three-way battle between O-alkylation (forming 3-alkoxyindazoles), N1-alkylation (forming indazolones), and N2-alkylation .
-
Tautomeric Equilibrium: The substrate exists in equilibrium between the 1H-indazol-3-ol (enol) and 1,2-dihydro-3H-indazol-3-one (lactam) forms.
-
HSAB Theory (Hard/Soft Acid-Base):
-
Oxygen (Hard Nucleophile): Reacts fastest with "hard" electrophiles (e.g., sulfonates, sulfates) and is favored by "hard" cations (Ag⁺) that coordinate to the nitrogen/halide.
-
Nitrogen (Soft Nucleophile): Reacts best with "soft" electrophiles (e.g., alkyl iodides) and under thermodynamic control.
-
Decision Pathway
The following diagram illustrates how reaction conditions dictate the product.
Figure 1: Reaction pathways for 3-hydroxyindazole alkylation. Silver salts steer selectivity toward Oxygen, while alkali bases favor Nitrogen.
Troubleshooting Guide: N- vs. O-Alkylation
Use this section if your substrate has an -OH group at position 3.
Scenario A: "I need the O-alkyl product (3-alkoxyindazole), but I keep getting N-alkylation."
Root Cause: The amide-like resonance of the indazolone form makes the Nitrogen highly nucleophilic. Standard bases (K₂CO₃, Cs₂CO₃) favor N-alkylation. Solution: Switch to the Silver Salt Method .
| Parameter | Recommendation | Mechanism |
| Base | Ag₂CO₃ (Silver Carbonate) | Ag⁺ coordinates with the leaving group (halide), creating a "hard" carbocation character that prefers the "hard" Oxygen. |
| Solvent | Toluene or Benzene (Non-polar) | Non-polar solvents suppress the dissociation of the N-metal bond, keeping Nitrogen shielded/aggregated. |
| Electrophile | Alkyl Iodide | Works synergistically with Silver to precipitate AgI, driving the reaction. |
Protocol 1: O-Selective Alkylation (Silver Method)
-
Dissolve: Suspend 3-hydroxyindazole (1.0 equiv) in anhydrous Toluene (0.2 M).
-
Add: Add Ag₂CO₃ (1.1 equiv). Protect from light (wrap flask in foil).
-
React: Add Alkyl Iodide (1.2 equiv) and heat to reflux for 12–18 hours.
-
Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.
-
Validation: Check NMR. O-alkylation typically shifts the C3-H (if applicable) or adjacent protons upfield relative to N-alkylation. Note: 3-alkoxyindazoles retain aromatic character in the phenyl ring.
Scenario B: "I need the N-alkyl product (Indazolone), but I'm getting mixtures."
Root Cause: Loose ion pairs in polar solvents can allow O-alkylation or N2-alkylation. Solution: Use NaH in THF to enforce N1 selectivity via chelation or thermodynamic control.
| Parameter | Recommendation | Mechanism |
| Base | NaH (Sodium Hydride) | Forms a tight ion pair.[1] If a C3-ester is present, Na⁺ chelates between N2 and the Carbonyl, forcing alkylation at N1. |
| Solvent | THF (Anhydrous) | Promotes N1 selectivity over N2/O compared to DMF. |
| Temperature | 0°C to 60°C | Start cold to deprotonate, then heat to ensure thermodynamic equilibration to the N1 product. |
Protocol 2: N1-Selective Alkylation
-
Prepare: Flame-dry flask under Argon. Add NaH (60% dispersion, 1.2 equiv) to anhydrous THF at 0°C.
-
Add: Add 3-hydroxyindazole (1.0 equiv) slowly. Stir 30 min at 0°C (evolution of H₂ gas).
-
Alkylate: Add Alkyl Bromide/Iodide (1.1 equiv) dropwise.[2]
-
Heat: Warm to room temperature. If reaction is slow, heat to 50°C.
-
Quench: Cool to 0°C, quench with sat. NH₄Cl.[2]
Troubleshooting Guide: N1 vs. N2 (Standard Indazoles)
Use this section if your substrate is a standard indazole (no -OH).
FAQ: "Why is N2-alkylation occurring?"
Answer: N2-alkylation is the kinetic pathway. It occurs because the lone pair on N2 is in the plane of the ring and more accessible than the N1-H (which requires deprotonation and re-hybridization).
-
Fix for N1 (Thermodynamic): High temperatures, longer reaction times, and less reactive electrophiles allow the N2 product to rearrange to the more stable N1 product.
-
Fix for N2 (Kinetic): Use highly reactive electrophiles (MeI, Meerwein salts) and weak bases, or use Mitsunobu conditions which often favor N2 for certain substrates.
FAQ: "Does the substituent at C3 or C7 matter?"
Answer: Yes, critically.
-
C7-Substituents: A bulky group or an ester at C7 can block N1 via sterics or electronic repulsion, forcing N2-alkylation .
-
C3-Esters: A carboxylate at C3 can chelate with the metal cation (Na⁺/Cs⁺) and N2, blocking N2 and directing the electrophile to N1 .
Analytical Verification (Self-Validating System)
Do not rely solely on LCMS, as regioisomers often have identical masses. Use 2D NMR (HMBC) for definitive proof.
| Feature | N1-Alkylated | N2-Alkylated | O-Alkylated |
| UV Spectra | typically | typically | Similar to N1 but often sharper peaks |
| HMBC Correlation | Alkyl protons correlate to C7a (junction carbon).[3] | Alkyl protons correlate to C3 (imine carbon). | Alkyl protons correlate to C3 (oxygenated carbon). |
| C13 NMR (C3) | Carbonyl-like shift (~160 ppm for indazolone) | Imine-like shift | Aromatic C-O shift (~150-160 ppm) |
References
-
Regioselective N-alkyl
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
- Source: Beilstein Journal of Organic Chemistry (2024).
- Context: DFT calculations and experimental data on N1 vs N2 selectivity and Mitsunobu p
-
URL:[Link]
-
Mitsunobu Reaction: Mechanism and Modific
-
Alkylation of 3-hydroxyindazoles: O vs N Selectivity.
- Source: Journal of Heterocyclic Chemistry (General Reference on Tautomerism).
- Context: Establishes the Silver Salt rule for O-alkyl
-
URL:[Link]
Sources
- 1. pure.mpg.de [pure.mpg.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
optimizing reaction temperature for indazole-3-yloxyacetic acid formation
The following guide is designed as a specialized Technical Support Center for researchers optimizing the synthesis of indazole-3-yloxyacetic acid derivatives (e.g., Bendazac analogs). It prioritizes regioselectivity (O- vs. N-alkylation) and temperature control, the two most critical factors in this synthesis.
Topic: Optimizing Reaction Temperature & Regioselectivity Ticket ID: IND-OXY-001 Status: Resolved / Guide Available
Executive Summary & Core Logic
The synthesis of indazole-3-yloxyacetic acid involves the O-alkylation of 1-substituted-1H-indazol-3-ol (often existing as the tautomeric indazolin-3-one). The primary challenge is the ambident nature of the indazole anion, which can react at the Oxygen (O3) or the Nitrogen (N2) .
-
The Trap: High temperatures and polar protic solvents often favor the thermodynamically stable N-alkylated byproduct (lactam formation).
-
The Solution: Kinetic control using specific temperature windows (typically 40–65°C ), "hard" electrophiles (chloroacetamide/chloroacetonitrile), and non-polar/aprotic solvent systems to favor the O-alkylated (imidate) target.
Troubleshooting & Optimization (Q&A)
Module A: Regioselectivity (O- vs. N-Alkylation)
Q: I am observing significant formation of the N2-alkylated byproduct. Is my temperature too high? A: Likely, yes. The indazol-3-one anion is an ambident nucleophile.
-
Mechanism: The negative charge is delocalized between N2 and O3. The N2 position is generally more nucleophilic (softer), while the Oxygen is harder.
-
Temperature Effect: High temperatures (>80°C) provide enough energy to overcome the activation barrier for N-alkylation, which is often the thermodynamic sink.
-
Correction:
-
Lower the Temperature: Operate between 25°C and 50°C . Do not reflux in high-boiling solvents like DMF unless necessary.
-
Switch Electrophile: Direct reaction with chloroacetic acid often requires harsh conditions (high T, strong alkali) that promote N-alkylation. Use 2-chloroacetamide or 2-chloroacetonitrile instead. These are more reactive "hard" electrophiles that proceed at lower temperatures.
-
Solvent Change: Switch from protic solvents (EtOH/H2O) to aprotic polar solvents (DMF, Acetone) with a carbonate base (K2CO3 or Cs2CO3).
-
Q: Why is the reaction rate negligible at Room Temperature (RT)? A: The nucleophilicity of the enolate oxygen is relatively low due to resonance stabilization.
-
Diagnosis: If you are using a weak base (e.g., NaHCO3) or a bulky electrophile, RT is insufficient.
-
Optimization:
-
Step-Up Heating: Start at RT for 1 hour. If TLC shows no conversion, increase to 50°C . Avoid jumping straight to reflux.
-
Catalysis: Add a catalytic amount of KI (Potassium Iodide) (0.1 eq) to generate the more reactive iodo-intermediate in situ (Finkelstein reaction logic), allowing the reaction to proceed at lower temperatures.
-
Module B: Reaction Conditions & Workup
Q: Can I use NaOH in water/ethanol for this reaction? A: It is possible (the "classical" Bendazac route), but risky for optimization.
-
Risk: Strong hydroxide bases in protic solvents solvate the oxygen anion, reducing its nucleophilicity and making the "softer" Nitrogen more accessible for alkylation.
-
Recommendation: Use Anhydrous K2CO3 in Acetone or DMF . The potassium cation coordinates with the carbonyl oxygen/nitrogen, potentially guiding the alkylating agent to the oxygen (O-alkylation) via a chelation-controlled transition state.
Q: My product is degrading during the hydrolysis step (if using chloroacetamide). A: Indazole-3-yloxy ethers are acid-sensitive (they are essentially imidates).
-
Protocol Fix: Use mild alkaline hydrolysis (LiOH in THF/H2O at RT) rather than acid hydrolysis. Avoid high-temperature acid reflux, which can cleave the ether bond, reverting you back to the starting indazolone.
Optimized Experimental Protocol
Target: Synthesis of ((1-benzyl-1H-indazol-3-yl)oxy)acetic acid (Bendazac Analog) via the Chloroacetamide Route.
Step 1: O-Alkylation (The Critical Step)
-
Setup: Flame-dry a 100 mL round-bottom flask. Flush with Nitrogen/Argon.
-
Reagents:
-
1-Benzyl-1H-indazol-3-ol (1.0 eq)
-
2-Chloroacetamide (1.2 eq) — Preferred over Chloroacetic acid for better O-selectivity.
-
K2CO3 (2.0 eq, anhydrous, finely ground)
-
DMF (Dimethylformamide, anhydrous) [Concentration: 0.2 M]
-
-
Procedure:
-
Dissolve indazol-3-ol in DMF. Add K2CO3. Stir at RT for 30 mins (Deprotonation).
-
Add 2-Chloroacetamide.
-
Temperature Ramp: Stir at 50°C for 4–6 hours. Monitor by TLC/LCMS.
-
Checkpoint: If N-alkylation > 5%, lower temp to 40°C and extend time.
-
-
Workup: Pour into ice water. The amide intermediate usually precipitates. Filter and wash with water.[1]
Step 2: Hydrolysis
-
Reagents: Amide Intermediate (from Step 1), NaOH (2M aq), Ethanol.
-
Procedure: Reflux gently (60-70°C) for 2 hours until the amide converts to the acid.
-
Isolation: Cool, acidify carefully with dilute HCl to pH 4-5. The product precipitates.[1][2][3] Recrystallize from Ethanol/Water.
Data & Visualization
Table 1: Temperature vs. Regioselectivity (Indazolone Alkylation)
Data derived from comparative alkylation studies of lactam-like heterocycles.
| Temperature | Solvent | Electrophile | Major Product | O:N Ratio (Approx) | Notes |
| 25°C (RT) | DMF | Cl-CH2-CONH2 | O-Alkyl | 95:5 | Slow kinetics; requires 12-24h. |
| 60°C | DMF | Cl-CH2-CONH2 | O-Alkyl | 90:10 | Optimal Balance of rate vs. selectivity. |
| 100°C | DMF | Cl-CH2-CONH2 | Mixed | 60:40 | Significant N-alkylation observed. |
| Reflux | EtOH/H2O | Cl-CH2-COOH | Mixed | 50:50 | "Classic" conditions; poor selectivity requires purification. |
Pathway Visualization
The following diagram illustrates the bifurcation between the kinetic O-alkylation (Target) and thermodynamic N-alkylation (Impurity) pathways.
Caption: Decision tree showing how temperature and electrophile choice dictate the regioselectivity between the desired O-alkylation and the unwanted N-alkylation.
References
-
Synthesis of Indazole Acetic Acids (White Rose Research)
-
Source:
-
-
Bendazac Synthesis & Properties: Comprehensive review of Bendazac (the core model for this chemistry)
-
Source:
-
-
Indazole Alkylation Regioselectivity: Analysis of N1 vs N2 vs O alkylation patterns in indazoles under various basic conditions.
-
Source:
-
-
O-Alkylation of Amides/Lactams: General mechanistic grounding for O-alkylation of lactam enol
-
Source:
-
Sources
Validation & Comparative
Comparative Bioactivity Guide: (1H-Indazol-3-yloxy)acetic Acid vs. Bendazac
[1][2][3]
Executive Summary: The "Scaffold vs. Drug" Distinction
This guide provides a technical comparison between Bendazac ([(1-benzyl-1H-indazol-3-yl)oxy]acetic acid) and its unsubstituted parent scaffold, (1H-indazol-3-yloxy)acetic acid (IDA).[1][2][3]
While structurally similar, these two compounds occupy entirely different regions of chemical space and biological utility. Bendazac is a clinically approved therapeutic agent (anti-cataract, NSAID) engineered for protein stabilization and tissue penetration.[4] In contrast, (1H-indazol-3-yloxy)acetic acid functions primarily as a chemical intermediate or a synthetic auxin (plant growth regulator) , lacking the lipophilic properties required for effective human pharmacokinetics.[1][2][3]
Key Verdict: The N-benzyl group in Bendazac is not merely a substituent; it is the critical pharmacophore that switches the bioactivity from agrochemical (auxin-like) to pharmaceutical (protein stabilizer/anti-inflammatory).[1][2]
Chemical & Structural Analysis[3][5][6]
The divergence in bioactivity stems directly from the physicochemical alterations introduced by the benzyl group at the N1 position.
| Feature | (1H-Indazol-3-yloxy)acetic Acid | Bendazac |
| Structure | Unsubstituted Indazole Core | N-Benzylated Indazole |
| Formula | C₉H₈N₂O₃ | C₁₆H₁₄N₂O₃ |
| MW | 192.17 g/mol | 282.29 g/mol |
| LogP (Est.) | ~0.8 (Hydrophilic) | ~3.2 (Lipophilic) |
| Primary Utility | Plant Growth Regulator (Auxin) | Anti-Cataract / NSAID |
| Solubility | High aqueous solubility (polar) | Low aqueous solubility (requires Lysine salt) |
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the transformation and the functional role of the benzyl moiety.
Figure 1: SAR progression showing the critical role of N-benzylation in transforming the hydrophilic parent scaffold into a bioactive protein stabilizer.[1][2]
Pharmacological Profile Comparison
Protein Denaturation Inhibition (Anti-Cataract Mechanism)
Bendazac's primary clinical value lies in its ability to prevent the denaturation of lens proteins (crystallins) and serum proteins (albumin).
-
Bendazac: The hydrophobic benzyl group allows the molecule to dock into hydrophobic pockets of proteins (like BSA or Crystallins), stabilizing their tertiary structure against heat or UV stress.
-
Parent (IDA): Lacks the hydrophobic "anchor."[2][3] It is too polar to effectively bind and stabilize these protein pockets, rendering it inactive in anti-denaturation assays.
Anti-Inflammatory Activity (NSAID)
Both compounds belong to the oxyacetic acid class (similar to diclofenac/indomethacin), but their potency differs.
-
Bendazac: Weak inhibitor of COX-1/COX-2 and inhibitor of leukocyte migration.[1][2][3] The benzyl group facilitates cell membrane penetration to reach intracellular targets.[3]
-
Parent (IDA): Shows minimal in vivo anti-inflammatory activity.[1][2][3] Without the lipophilic tail, it cannot effectively cross cell membranes to inhibit prostaglandin synthesis enzymes.
Plant Growth Regulation (Auxin Activity)[1][2]
-
Parent (IDA): Structurally mimics indole-3-acetic acid (IAA), the natural plant hormone.[1][2][3] It acts as a synthetic auxin, promoting root initiation and cell elongation in plants.
-
Bendazac: The bulky benzyl group sterically hinders binding to plant auxin receptors (TIR1/AFB), significantly reducing this activity.
Experimental Protocols
To validate these differences in your own laboratory, use the following self-validating protocols.
Protocol A: BSA Protein Denaturation Assay (In Vitro)
Objective: Quantify the protein stabilizing capacity (Anti-Cataract potential).[1]
-
Reagent Prep:
-
Incubation:
-
Mix 4.5 mL of BSA solution with 0.5 mL of test solution.
-
Incubate at 37°C for 20 minutes (Equilibration).
-
-
Thermal Stress:
-
Measurement:
-
Expected Result: Bendazac should show dose-dependent inhibition (IC50 ~100-200 µg/mL).[1][3] IDA will show negligible inhibition (<10%).[1][2][3]
Protocol B: Carrageenan-Induced Paw Edema (In Vivo Model)
Objective: Assess anti-inflammatory efficacy.
-
Animals: Wistar rats (150-200g), fasted overnight.
-
Administration:
-
Induction: Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw 1 hour post-drug administration.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.
-
Expected Result: Bendazac will reduce edema volume by ~30-50% at 3 hours.[1][2][3] IDA will likely show statistically insignificant reduction due to poor bioavailability.[2][3]
Mechanism of Action Pathway
The following diagram details the divergent pathways of these two compounds.
Figure 2: Mechanistic divergence showing Bendazac's affinity for mammalian proteins vs. IDA's affinity for plant receptors.
References
-
Bendazac Molecular Profile & Mechanism: Mouloudi, O., et al. (2023).[3][4] "Bendazac molecular: Uses, Interactions, Mechanism of Action and with theoretical modelisation study." J. Appl. Sci. Envir.[1][2][3][4] Stud.Link
-
Synthesis of Indazole Acetic Acids: Kariyone, K., et al. (1970). "Synthesis of 1H-indazolyl-3-acetic acid derivatives." Chemical & Pharmaceutical Bulletin.[1][2][3]Link[1][2]
-
Protein Denaturation Assay Protocol: Williams, L.A.D., et al. (2008).[3] "The in-vitro anti-denaturation effects induced by natural products and non-steroidal compounds in heat treated bovine serum albumin." West Indian Med J.[1][2][3]Link[1][2]
-
Bendazac Anti-Cataract Activity: Balfour, J.A., & Clissold, S.P. (1990). "Bendazac lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts." Drugs.[1][2][3][4][6][7][8][9][10]Link[1][2]
-
Indazole Derivatives as Auxins: Fujisawa Pharmaceutical Co.[1][2][3] Patent Literature (related to Kariyone et al.) identifying 1H-indazolyl-3-acetic acids as plant growth regulators.[1][2][3]
Sources
- 1. Bendazac | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bendazac | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Lonol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. Bendazac decreases in vitro glycation of human lens crystallins. Decrease of in vitro protein glycation by bendazac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. brieflands.com [brieflands.com]
structural comparison of indazole-3-yloxyacetic acid and indole analogs
The following technical guide compares the structural and functional properties of Indazole-3-yloxyacetic acid (the core scaffold of Bendazac) against its Indole analogs (such as Indomethacin and Indole-3-acetic acid derivatives).
Executive Summary
This guide analyzes the transition from the Indole to the Indazole scaffold in medicinal chemistry, specifically focusing on the 3-yloxyacetic acid side chain. While Indole-3-acetic acid (IAA) derivatives (e.g., Indomethacin) are potent COX inhibitors, they rely on a carbon-carbon (C-C) linkage at the 3-position. The Indazole scaffold allows for a stable oxygen (ether) linkage at the 3-position, creating Indazole-3-yloxyacetic acid (e.g., Bendazac).
Key Insight: The "Indazole-3-oxy" motif provides unique chemical stability that the "Indole-3-oxy" (Indoxyl) motif lacks. This structural shift alters the pharmacological profile from potent COX inhibition (Indole) to protein stabilization and anti-cataract activity (Indazole).
Structural & Electronic Analysis
The Core Stability Problem
The primary differentiator between these two classes is the stability of the heteroatom substitution at position 3.
-
Indole-3-yloxy Analogs (Unstable): An indole with an oxygen at position 3 is chemically equivalent to Indoxyl . Indoxyl is highly prone to oxidative dimerization to form Indigo dyes. Consequently, stable drugs rarely feature a simple indole-3-yloxy ether; they instead use a carbon linker (Indole-3-acetic acid).
-
Indazole-3-yloxy Analogs (Stable): The introduction of the N2 nitrogen in the indazole ring stabilizes the system. The indazol-3-one tautomer can be effectively O-alkylated to form stable ethers (Indazole-3-yloxyacetic acid).
Comparative Pharmacophore
The following table contrasts the physicochemical properties of the two scaffolds.
| Feature | Indazole-3-yloxyacetic Acid (Bendazac) | Indole-3-acetic Acid (Indomethacin) |
| Core Structure | 1,2-Diazole (Indazole) | Benzopyrrole (Indole) |
| Linker at Pos 3 | Ether (-O-) | Methylene (-CH₂-) |
| H-Bonding | N2 is a weak H-bond acceptor | C3 is not an H-bond acceptor |
| Chemical Stability | High (Resistant to oxidation) | Moderate (Indole C3 is oxidation-prone) |
| pKa (Acid) | ~4.4 (Carboxylic acid) | ~4.5 (Carboxylic acid) |
| Primary Mechanism | Protein Denaturation Inhibitor | COX-1/COX-2 Inhibitor |
Structural Visualization (DOT)
The diagram below illustrates the connectivity differences and the "Stability Gap" preventing the existence of direct indole-ether drugs.
Caption: Structural divergence showing why Indazole allows for O-linkers (Bendazac) while Indole requires C-linkers (Indomethacin) due to instability of the indoxyl intermediate.
Pharmacological Performance Data
While Indole analogs are the gold standard for inflammation via COX inhibition, Indazole-3-yloxyacetic acids excel in preventing protein denaturation , a mechanism vital for anti-cataract therapy.
Comparative Bioactivity Table
| Assay Type | Indazole-3-yloxyacetic acid (Bendazac) | Indole Analog (Indomethacin) | Interpretation |
| BSA Denaturation (IC50) | ~200 - 400 µM | > 1000 µM | Bendazac is superior at stabilizing protein structure against heat/stress [1]. |
| COX-1 Inhibition (IC50) | > 500 µM (Weak) | 0.02 µM (Potent) | Indomethacin is ~25,000x more potent as a COX inhibitor [2]. |
| Lens Opacity Prevention | High Efficacy | Low Efficacy | Indazole core prevents crystallin aggregation; Indoles do not [3]. |
| GI Toxicity | Low | High | Indazoles lack the acidic ulcerogenicity associated with potent COX-1 blockade. |
Mechanism of Action[2]
-
Indole (Indomethacin): Binds to the hydrophobic channel of Cyclooxygenase (COX), blocking arachidonic acid entry.
-
Indazole (Bendazac): Binds to serum proteins (Albumin) and lens proteins (Crystallins), preventing the unfolding and aggregation that leads to cataracts and tissue necrosis.[1]
Experimental Protocols
Synthesis of Indazole-3-yloxyacetic Acid (Bendazac Analog)
This protocol demonstrates the stability of the O-alkylation on the indazole ring, a reaction that would fail or yield complex mixtures with indole.
Reagents: 1-Benzyl-1H-indazol-3-ol (Indazolone), Ethyl chloroacetate, Anhydrous K₂CO₃, Acetone.
-
Preparation: Dissolve 10 mmol of 1-benzyl-1H-indazol-3-ol in 50 mL anhydrous acetone.
-
Deprotonation: Add 15 mmol of anhydrous K₂CO₃. Stir at room temperature for 30 min. Note: The N1-benzyl group directs alkylation to the Oxygen at position 3.
-
Alkylation: Dropwise add 11 mmol Ethyl chloroacetate.
-
Reflux: Heat to reflux (56°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Filter inorganic salts. Evaporate solvent. Recrystallize from Ethanol.
-
Hydrolysis: Treat the ester with 10% NaOH (aq) for 1 hour, acidify with HCl to pH 3 to precipitate the free acid ((1-benzyl-1H-indazol-3-yl)oxy)acetic acid .
Protein Denaturation Inhibition Assay
This assay validates the specific bioactivity of the Indazole-3-yloxy scaffold compared to Indole.
Principle: Heat induces denaturation of Bovine Serum Albumin (BSA). Effective stabilizers (Bendazac) prevent turbidity.
-
Solution A: 0.2% BSA in Tris Buffer (pH 7.4).
-
Treatment: Mix 4.5 mL of Solution A with 0.5 mL of test compound (Indazole vs Indole) at varying concentrations (50–500 µg/mL).
-
Incubation: Incubate at 37°C for 15 min, then heat at 70°C for 5 min to induce denaturation.
-
Measurement: Cool to RT. Measure Absorbance at 660 nm (Turbidity).
-
Calculation:
Strategic Recommendation
For drug development programs:
-
Choose Indazole-3-yloxyacetic acid if the therapeutic goal is protein stabilization (e.g., cataracts, amyloid diseases) or mild anti-inflammatory action without gastric toxicity.
-
Choose Indole-3-acetic acid if the goal is potent, acute analgesia and COX inhibition , accepting the risk of GI side effects.
-
Do not attempt to synthesize Indole-3-yloxyacetic acid directly; it is chemically unstable. Use the Indazole bioisostere to access the "3-oxy" pharmacophore safely.
References
-
Mechanism of Bendazac: Silvestrini, B., et al. "Pharmacological properties of bendazac."[1] Arzneimittel-Forschung 19.1 (1969): 30-36.
-
Indomethacin Potency: Vane, J. R. "Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs."[2] Nature New Biology 231.25 (1971): 232-235.
-
Crystallin Stabilization: Zigman, S., et al. "Effects of Bendazac on protein denaturation." Current Eye Research 1.1 (1981): 3-9.
-
Indazole Synthesis: Palazzo, G., et al. "Synthesis and pharmacological properties of 1-substituted 3-dimethylaminoalkoxy-1H-indazoles." Journal of Medicinal Chemistry 9.1 (1966): 38-41.
Sources
Comparative Guide: Polymorphism in (1H-Indazol-3-yloxy)acetic Acid Scaffolds
[1]
Executive Summary & Structural Context
The (1H-indazol-3-yloxy)acetic acid scaffold represents a critical structural motif in non-steroidal anti-inflammatory drug (NSAID) development.[1] The presence of the indazole ring provides a rigid planar core, while the oxyacetic acid tail introduces flexibility and hydrogen-bonding potential.
-
The Core (Target): (1H-indazol-3-yloxy)acetic acid.[1][2] Possesses a free N-H donor on the indazole ring, allowing for strong intermolecular
or hydrogen bonding (often forming dimers). -
The Drug (Reference): Bendazac (1-benzyl-1H-indazol-3-yloxy)acetic acid.[1] The N-benzyl substitution blocks the ring nitrogen, forcing the crystal lattice to rely solely on the carboxylic acid tail for hydrogen bonding (typically forming catemers or carboxylic dimers).
Key Insight: When characterizing the unsubstituted core, researchers must anticipate significantly higher melting points and lower solubility compared to the N-benzyl derivative due to the additional stabilization provided by the indazole N-H hydrogen bond network.
Reference Data: Bendazac Polymorphs (The Standard)
For researchers synthesizing or analyzing derivatives of this scaffold, the Bendazac system provides the benchmark for polymorphic behavior. It exists in two primary forms: Form I (Thermodynamically Stable) and Form II (Metastable).[1]
Comparative Data Table
| Feature | Form I (Stable) | Form II (Metastable) | Implication for Development |
| Stability Status | Stable at RT | Metastable; converts to Form I | Form I is the required phase for formulation.[1] |
| Melting Point | ~160°C | ~125°C (or solid-solid transition) | Large |
| Key XRD Peak (Low Angle) | ~11.0° | ~8.0° | The 8° peak is the "Warning Signal" for instability. |
| Crystal Habit | Prismatic / Blocky | Needles / Plates | Form II may cause flowability issues in processing. |
| Thermodynamic Driver | Efficient Packing | Kinetic Trapping | Form II appears during rapid precipitation. |
Diagnostic X-Ray Diffraction Signatures
The following 2-theta values are characteristic of the Bendazac reference system. Use these to calibrate your detection limits for polymorphic impurities in related indazole-oxy-acids.
-
Form I (Target Phase): Distinctive reflection at 11.0°
.[1][3] Absence of peaks below 10°. -
Form II (Impurity Phase): Distinctive reflection at 8.0°
and 6.5° .[1]
Critical Protocol Note: If analyzing the unsubstituted (1H-indazol-3-yloxy)acetic acid, expect the primary diffraction peaks to shift to higher angles (smaller d-spacing) compared to Bendazac, due to the absence of the bulky benzyl group allowing tighter crystal packing.[1]
Experimental Workflows (Graphviz)
Workflow A: Polymorph Screening & Characterization
This self-validating protocol ensures the identification of the thermodynamic stable form for indazole-oxy-acetic acid derivatives.[1]
Caption: Logic flow for distinguishing kinetic (metastable) vs. thermodynamic stable forms in indazole derivatives.
Detailed Characterization Protocols
Protocol 1: Competitive Slurry Experiment
To definitively determine stability between two observed forms (e.g., if a new form appears during synthesis of the unsubstituted core), perform a competitive slurry.
-
Preparation: Mix equal masses (approx. 50 mg each) of Form A and Form B .
-
Solvent Selection: Choose a solvent with moderate solubility for the derivative (e.g., Isopropanol or Ethyl Acetate). Do not use water if the acid is highly soluble.
-
Execution: Suspend the mixture in 2 mL of solvent. Stir at room temperature for 48 hours.
-
Analysis: Filter the solid and analyze via PXRD.
-
Result: The mixture will convert 100% to the Thermodynamically Stable Form .
-
Mechanism:[1] The metastable form has higher solubility; it dissolves and recrystallizes onto the stable seed crystals (Ostwald Ripening).
-
Protocol 2: Thermal Stress Testing (DSC)
Indazole-oxy-acetic acids often undergo decarboxylation or degradation near their melting points.[1]
Synthesis & Pathway Visualization[8][9]
The relationship between the core scaffold and the commercial drug is defined by the N-benzylation step, which drastically alters the solid-state properties.
Caption: Structural transformation from the H-bond rich core to the lipophilic Bendazac drug substance.
References
-
Polymorphic Characterization of Bendazac
- Title: Determination of Minor Quantities of Polymorph in Drug Substance: Comparison of Near-Infrared Spectroscopy and X-ray Powder Diffraction.
- Source: American Pharmaceutical Review.
-
URL:[Link]
- Relevance: Defines the primary XRD peaks for Bendazac Form I (11°) and Form II (8°).
-
Synthesis of Indazole Acetic Acids
- Title: Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions.
- Source: White Rose Research Online / European Journal of Organic Chemistry.
-
URL:[Link]
- Relevance: Details the synthesis and crystallographic confirmation of related alkoxy-indazole acetic acid deriv
-
General Indazole Polymorphism
Safety Operating Guide
Navigating the Disposal of Acetic Acid, (1H-indazol-3-yloxy)-: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step framework for the responsible disposal of Acetic acid, (1H-indazol-3-yloxy)-, a compound for which specific safety data may not be readily available. By leveraging data from structurally similar indazole derivatives and adhering to established hazardous waste management principles, we can establish a robust and safe disposal protocol.
The Precautionary Principle: Hazard Identification and Waste Classification
Due to the absence of a specific Safety Data Sheet (SDS) for Acetic acid, (1H-indazol-3-yloxy)-, we must adopt a conservative approach and treat it as a hazardous waste. This is based on the hazard profiles of related indazole compounds, which are often classified as hazardous.[1] All waste containing this compound, including pure or expired material, reaction byproducts, and contaminated labware, must be managed as hazardous chemical waste.[2][3]
Key Hazard Considerations for Structurally Similar Compounds:
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, oral | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1][4] |
| Harmful in contact with skin | Acute toxicity, dermal | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[1][4] |
| Causes skin irritation | Skin corrosion/irritation | Wear protective gloves. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1][4] |
| Causes serious eye irritation | Serious eye damage/eye irritation | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4] |
| Harmful if inhaled | Acute toxicity, inhalation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove the person to fresh air and keep comfortable for breathing.[1][4] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure | Use only outdoors or in a well-ventilated area. If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4] |
This proactive classification ensures compliance with the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle to grave".[5][6]
Operational Plan: Segregation and Containerization
Proper segregation and containerization at the point of generation are critical to prevent accidental mixing of incompatible wastes and to ensure safe transport and disposal.[5][7]
Step-by-Step Waste Collection Protocol:
-
Select Appropriate Containers: Use chemically compatible, leak-proof containers with secure screw-top lids. High-density polyethylene (HDPE) containers are a suitable choice for many chemical wastes.[2][3] Ensure containers are in good condition, free from cracks or residues.[7][8]
-
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE," the full chemical name "Acetic acid, (1H-indazol-3-yloxy)-," and the specific hazard characteristics (e.g., "Toxic," "Irritant").[2][7][8] Include the name of the principal investigator and the date of accumulation.
-
Segregation:
-
Solid Waste: Collect unused or expired pure compounds and any contaminated solid materials (e.g., gloves, weighing paper, silica gel) in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing Acetic acid, (1H-indazol-3-yloxy)- in a separate, dedicated liquid hazardous waste container. If the solution contains other hazardous components, list all constituents and their approximate percentages on the label.[7]
-
Sharps: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[7][8] This prevents the release of vapors and potential spills.
Disposal Plan: On-Site Accumulation and Off-Site Removal
The disposal of Acetic acid, (1H-indazol-3-yloxy)- must be conducted in strict accordance with all federal, state, and local regulations.[1]
Workflow for Proper Disposal:
Caption: Decision workflow for the proper disposal of Acetic acid, (1H-indazol-3-yloxy)-.
On-Site Accumulation:
-
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) near the point of generation and under the control of the laboratory personnel.[7][8]
-
The SAA must be a well-ventilated area, away from ignition sources and incompatible materials.[3]
-
Regularly inspect the SAA for any signs of leaks or container degradation.[9]
Off-Site Disposal:
-
Once a waste container is full, or in accordance with your institution's policies, arrange for its removal by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor.[3]
-
Never dispose of Acetic acid, (1H-indazol-3-yloxy)- or its containers in the regular trash or down the drain.[3]
-
All off-site shipments of hazardous waste must be accompanied by a hazardous waste manifest, which tracks the waste from your facility to its final disposal location.[10]
Spill Management: Preparedness and Response
In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately evacuate the affected area and alert your colleagues and the laboratory supervisor.
-
Assess the Spill: Determine the extent of the spill and the potential hazards involved. For large or highly hazardous spills, contact your institution's EHS department immediately.
-
Don Personal Protective Equipment (PPE): Before attempting to clean up a small, manageable spill, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1]
-
Collection: Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.[11] All materials used for decontamination should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your EHS department, even if it is small.[1]
By adhering to these procedures, you can ensure the safe and compliant disposal of Acetic acid, (1H-indazol-3-yloxy)-, protecting yourself, your colleagues, and the environment.
References
- Proper Disposal of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Guide for Labor
- How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
- RCRA | Environmental Health and Safety. Case Western Reserve University.
- Alternative Generator Regulations for Managing Hazardous Waste in Academic Labor
- Proper Disposal of 3-Amino-4,6-difluoro-1H-indazole. Benchchem.
- Hazardous Waste Management in the Labor
- RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Safeguarding the Laboratory: Proper Disposal of 5-Nitro-1,2-dihydro-3H-indazol-3-one. Benchchem.
- Glacial Acetic Acid. University of California Merced.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Learn the Basics of Hazardous Waste. US EPA.
- Steps in Complying with Regul
- 2-(1H-indazol-5-yl)acetic acid | C9H8N2O2 | CID 39103838. PubChem.
- 1H-Indazole-3-carboxylic acid. AK Scientific, Inc.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(1H-indazol-5-yl)acetic acid | C9H8N2O2 | CID 39103838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. justrite.com [justrite.com]
- 6. epa.gov [epa.gov]
- 7. research.columbia.edu [research.columbia.edu]
- 8. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 10. epa.gov [epa.gov]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
